molecular formula C24H14N8O14S B11949407 4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone CAS No. 108726-42-7

4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone

Cat. No.: B11949407
CAS No.: 108726-42-7
M. Wt: 670.5 g/mol
InChI Key: UVKHBEXPZGDPBX-UHFFFAOYSA-N
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Description

4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone is a complex organic compound with the molecular formula C24H14N8O14S. It is known for its unique structural features and potential applications in various scientific fields. The compound is characterized by the presence of a sulfone group and a trinitrophenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone typically involves the reaction of 4-aminophenyl sulfone with 2,4,6-trinitrochlorobenzene. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitro groups in the compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(N-(2,4-Dichlorobenzylidene)amino)phenyl sulfone
  • 4-(N-(2-Ethoxybenzylidene)amino)phenyl sulfone
  • 4-(N-(4-Isopropylbenzylidene)amino)phenyl sulfone
  • 4-(N-(4-Methoxybenzylidene)amino)phenyl sulfone

Uniqueness

4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone is unique due to the presence of the trinitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong electrophilic characteristics.

Properties

CAS No.

108726-42-7

Molecular Formula

C24H14N8O14S

Molecular Weight

670.5 g/mol

IUPAC Name

2,4,6-trinitro-N-[4-[4-(2,4,6-trinitroanilino)phenyl]sulfonylphenyl]aniline

InChI

InChI=1S/C24H14N8O14S/c33-27(34)15-9-19(29(37)38)23(20(10-15)30(39)40)25-13-1-5-17(6-2-13)47(45,46)18-7-3-14(4-8-18)26-24-21(31(41)42)11-16(28(35)36)12-22(24)32(43)44/h1-12,25-26H

InChI Key

UVKHBEXPZGDPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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